molecular formula C12H24N2O B3233931 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol CAS No. 1353958-45-8

2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B3233931
CAS No.: 1353958-45-8
M. Wt: 212.33 g/mol
InChI Key: ARPSGAJTMJQWRE-UHFFFAOYSA-N
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Description

2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a synthetic compound with potential applications in medicinal chemistry and various scientific fields. This compound features a piperidine ring, a cyclopropyl-methyl-amino substituent, and an ethanol group, giving it unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multi-step organic synthesis techniques. One common route includes the following steps:

  • Starting with piperidine, the compound undergoes alkylation with cyclopropyl-methyl-bromide in the presence of a base like sodium hydride.

  • Subsequent amination of the alkylated piperidine with formaldehyde and formic acid (Eschenmoser reaction) leads to the formation of the cyclopropyl-methyl-amino moiety.

  • The final step involves the reaction of the resulting intermediate with ethylene oxide to introduce the ethanol group.

Industrial Production Methods

Industrial production often scales up the aforementioned synthetic routes, optimizing reaction conditions to ensure maximum yield and purity. This involves precise control of temperature, pressure, and solvent systems to achieve efficient production. Continuous flow synthesis and catalytic processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The ethanol group in 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo oxidation to form aldehydes or carboxylic acids.

  • Reduction: The compound can participate in hydrogenation reactions, reducing the piperidine ring or other functional groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, particularly the piperidine ring and the amino group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

  • Reduction: Hydrogen gas with a palladium or nickel catalyst.

  • Substitution: Halogenating agents, such as bromine or iodine, under controlled temperature and solvent conditions.

Major Products Formed

The major products depend on the specific reaction conditions but may include:

  • Oxidation products like aldehydes or acids from the ethanol group.

  • Reduced derivatives of the piperidine ring.

  • Substituted compounds with modified functional groups on the piperidine ring or amino substituent.

Scientific Research Applications

2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol has diverse applications across various scientific domains:

  • Chemistry: Used as a reagent or intermediate in organic synthesis, contributing to the development of new chemical entities.

  • Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

  • Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases like neurological disorders or infections.

  • Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals, due to its unique structural attributes.

Mechanism of Action

The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or ion channels that are involved in critical physiological processes.

  • Pathways Involved: Modulating signaling pathways, such as G-protein-coupled receptor pathways, or enzyme inhibition/activation.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to other compounds with similar structures, 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol shows unique properties:

  • Structural Uniqueness: The presence of a cyclopropyl-methyl-amino group provides rigidity and distinctive reactivity compared to similar compounds without this group.

  • Biological Activity: Demonstrates specific interactions and effects that may differ from related compounds due to its unique substituents.

List of Similar Compounds

  • 2-{2-[(Methyl-amino)-methyl]-piperidin-1-yl}-ethanol: Lacks the cyclopropyl group, impacting its reactivity and biological activity.

  • 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-morpholin-4-yl}-ethanol: Contains a morpholine ring instead of piperidine, altering its chemical properties and applications.

  • Cyclopropylamine derivatives: Structurally similar compounds with varying substituents on the cyclopropyl ring, influencing their chemical and biological behavior.

Properties

IUPAC Name

2-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13(11-5-6-11)10-12-4-2-3-7-14(12)8-9-15/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPSGAJTMJQWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202511
Record name 1-Piperidineethanol, 2-[(cyclopropylmethylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353958-45-8
Record name 1-Piperidineethanol, 2-[(cyclopropylmethylamino)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineethanol, 2-[(cyclopropylmethylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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